N1,N8-Bisnorcymserine
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Overview
Description
Bisnorcymserine is a small molecule drug that acts as an inhibitor of butyrylcholinesterase and islet amyloid polypeptide. It has been studied for its potential therapeutic effects in treating Alzheimer’s disease by improving brain function and symptoms in patients .
Chemical Reactions Analysis
Bisnorcymserine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Bisnorcymserine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of butyrylcholinesterase and islet amyloid polypeptide.
Biology: It is used to investigate the role of butyrylcholinesterase and islet amyloid polypeptide in various biological processes.
Medicine: It is being studied as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
Bisnorcymserine exerts its effects by inhibiting butyrylcholinesterase and islet amyloid polypeptide. This inhibition leads to an increase in acetylcholine levels in the brain, which helps improve cognitive function and reduce symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the cholinergic system and amyloid pathways .
Comparison with Similar Compounds
Bisnorcymserine is similar to other butyrylcholinesterase inhibitors, such as:
Cymserine: A related compound with similar inhibitory effects on butyrylcholinesterase.
Dihydrobenzodioxepine cymserine: Another analog with potent inhibitory effects on butyrylcholinesterase.
Donepezil: A non-selective cholinesterase inhibitor used in the treatment of Alzheimer’s disease. Bisnorcymserine is unique in its dual inhibition of butyrylcholinesterase and islet amyloid polypeptide, which may provide additional therapeutic benefits
Properties
CAS No. |
219920-81-7 |
---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C21H25N3O2/c1-13(2)14-4-6-15(7-5-14)23-20(25)26-16-8-9-18-17(12-16)21(3)10-11-22-19(21)24-18/h4-9,12-13,19,22,24H,10-11H2,1-3H3,(H,23,25)/t19-,21+/m1/s1 |
InChI Key |
ZIGIADNCAWZUAB-CTNGQTDRSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N[C@@H]4[C@]3(CCN4)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bisnorcymserine; N1-N8-Bisnorcymserine; N1 N8 Bisnorcymserine; N1N8Bisnorcymserine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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